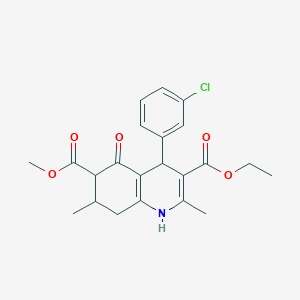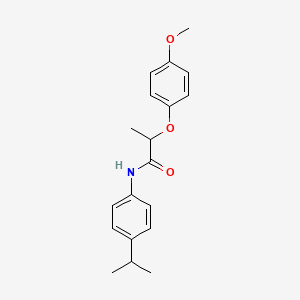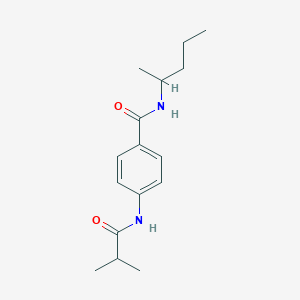
4-(isobutyrylamino)-N-(1-methylbutyl)benzamide
Overview
Description
4-(isobutyrylamino)-N-(1-methylbutyl)benzamide, also known as IBMB, is a chemical compound that has shown potential in scientific research. This compound belongs to the family of benzamides and has been studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide is not fully understood. However, studies have shown that 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide can inhibit the activity of certain enzymes that play a role in cancer cell growth and inflammation. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has also been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in cancer cell growth. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of using 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide to cells in culture.
Future Directions
There are several future directions for research on 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide. One direction is to study the potential of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide as a therapeutic agent for cancer and inflammation in animal models. Another direction is to investigate the potential of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide and its effects on different types of cancer cells and inflammatory conditions.
In conclusion, 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide is a chemical compound that has shown potential in scientific research as an anticancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes, reduce inflammation, and induce apoptosis in cancer cells. While there are limitations to using 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in lab experiments, there are several future directions for research on this compound.
Scientific Research Applications
4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been studied for its potential as an anticancer agent. Studies have shown that 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation.
properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-12(4)17-16(20)13-7-9-14(10-8-13)18-15(19)11(2)3/h7-12H,5-6H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGFHXPRCQZGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4103933.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103947.png)
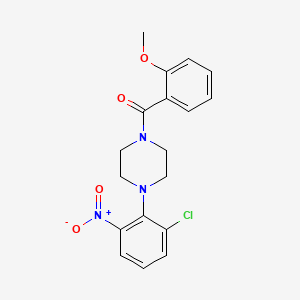
![5-(2-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4103965.png)
![6-amino-3-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103966.png)
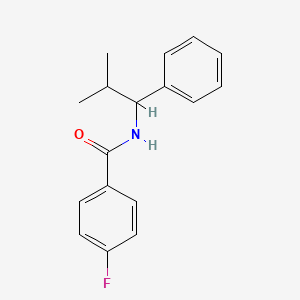
![3-[(2,6-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4103986.png)
![6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103993.png)
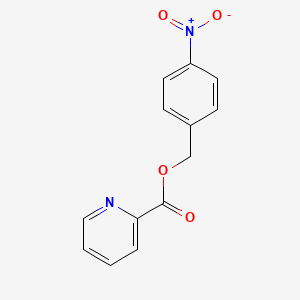
![7-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104018.png)
![1-(4-methylphenyl)-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phthalazine](/img/structure/B4104023.png)
